molecular formula C13H15FN2O2 B2421521 tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate CAS No. 774225-40-0

tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate

Cat. No.: B2421521
CAS No.: 774225-40-0
M. Wt: 250.273
InChI Key: KQBSNWWWJORUED-UHFFFAOYSA-N
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Description

tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate: is a chemical compound with the molecular formula C13H15FN2O2 and a molecular weight of 250.27 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

tert-butyl N-[cyano-(4-fluorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBSNWWWJORUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774225-40-0
Record name tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluorobenzyl cyanide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate has been investigated for its role as a potential drug candidate due to its structural similarity to other biologically active compounds. Its ability to modulate biological pathways makes it a candidate for drug development.

  • Mechanism of Action : The compound may act as an inhibitor or modulator of specific enzymes or receptors within the body, potentially impacting pathways involved in various diseases.

2. ATX Inhibition

Recent studies have highlighted the compound's potential as an autotaxin (ATX) inhibitor. Autotaxin is involved in the production of lysophosphatidic acid, which plays a role in cancer progression and fibrosis. By inhibiting ATX, this compound could contribute to therapeutic strategies against these conditions .

Research Findings

Several studies have documented the efficacy and applications of this compound:

  • High-Throughput Screening : The compound has been included in high-throughput screening assays aimed at identifying novel CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators, which are crucial for treating cystic fibrosis. Its structural attributes may enhance ion transport across cellular membranes, providing therapeutic benefits .
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationships have shown that modifications to the phenyl ring can significantly influence the biological activity of similar compounds. This suggests that this compound could be optimized for increased potency and selectivity .

Case Studies

StudyFindings
Study on CFTR PotentiatorsDemonstrated that compounds with similar structures can improve chloride secretion in cells expressing CFTR mutations, indicating potential for treating cystic fibrosis .
ATX Inhibition ResearchIdentified the compound as a promising lead for developing drugs targeting ATX-related pathways in cancer and fibrotic diseases .

Mechanism of Action

tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate can be compared with other similar compounds, such as tert-butyl N-[cyano(3-fluorophenyl)methyl]carbamate and tert-butyl N-[cyano(4-chlorophenyl)methyl]carbamate. These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. For example, the presence of a fluorine atom in this compound imparts unique electronic properties, making it more suitable for certain reactions and applications compared to its analogs .

Comparison with Similar Compounds

Biological Activity

tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a cyano group, and a 4-fluorophenyl moiety. These structural features are significant as they influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The cyano group can interact with nucleophilic sites in proteins, while the fluorinated aromatic ring may enhance binding affinity to specific receptors. This interaction can modulate cellular processes, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through the modulation of key signaling pathways.
  • Neuroprotective Effects : The compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
NeuroprotectionReduction in oxidative stress-induced apoptosis
Enzyme InhibitionModulation of metabolic enzyme activity

Case Study: Anticancer Activity

In a study examining various compounds for anticancer properties, this compound was found to significantly reduce the viability of cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, indicating its potential as a lead compound for further development in cancer therapy.

Case Study: Neuroprotective Effects

Research involving in vitro models demonstrated that treatment with this compound resulted in increased cell viability in neuronal cultures exposed to neurotoxic agents. The compound appeared to mitigate oxidative damage by enhancing antioxidant enzyme activity.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage conditions for tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate to ensure stability?

  • Methodological Answer:

  • Handling: Work in a well-ventilated fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors .
  • Storage: Keep in a tightly sealed container under inert gas (e.g., nitrogen) at room temperature (20–25°C), protected from light and moisture. Avoid contact with strong acids/bases or oxidizing agents to prevent decomposition .

Q. What analytical techniques are commonly employed to characterize the purity and structure of tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for 1^1H), cyano group (δ ~110–120 ppm in 13^{13}C), and fluorophenyl moiety (split aromatic signals) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for synthetic intermediates) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS can verify molecular weight (e.g., expected [M+H]+^+ for C14_{14}H16_{16}FN2_2O2_2: 279.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate to improve yield and selectivity?

  • Methodological Answer:

  • Catalyst Selection: Use palladium-based catalysts (e.g., Pd(OAc)2_2) for cyanoalkylation reactions, as they enhance regioselectivity in carbamate formation .
  • Solvent Optimization: Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates, while lower temperatures (0–5°C) reduce side reactions .
  • Protecting Group Strategy: Introduce the tert-butyl carbamate (Boc) group early to stabilize reactive intermediates and prevent undesired nucleophilic attacks .

Q. What strategies are effective in resolving contradictory data regarding the stability of tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate under varying pH conditions?

  • Methodological Answer:

  • pH-Dependent Stability Studies: Conduct accelerated degradation tests in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC to identify labile functional groups (e.g., Boc group hydrolysis under acidic conditions) .
  • Kinetic Analysis: Use Arrhenius plots to model degradation rates and identify activation energy thresholds. For example, Boc cleavage occurs rapidly below pH 3 .
  • Orthogonal Validation: Confirm stability using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to detect thermal decomposition events .

Q. How can tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate serve as a building block in medicinal chemistry applications?

  • Methodological Answer:

  • Fluorine-Specific Interactions: Leverage the 4-fluorophenyl group for enhanced binding to hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors) .
  • Cyanomethyl Functionalization: Convert the cyano group to amines or carboxylic acids via hydrolysis or reduction for further derivatization .
  • Case Study: In p38 MAP kinase inhibitors, similar fluorinated carbamates improve metabolic stability and target affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate?

  • Methodological Answer:

  • Reaction Replication: Standardize variables (e.g., solvent purity, catalyst batch) and compare yields under identical conditions .
  • Byproduct Identification: Use LC-MS to detect impurities (e.g., de-fluorinated byproducts or Boc-deprotected intermediates) that may skew yield calculations .
  • Statistical Validation: Apply Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stirring rate) and optimize reproducibility .

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